2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol
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Overview
Description
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol is an organic compound with the molecular formula C8H16O2. It is a cyclobutane derivative with a hydroxymethyl group and a propan-2-ol group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-(Carboxymethyl)cyclobutyl)propan-2-ol.
Reduction: Formation of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-amine.
Substitution: Formation of 2-(3-(Chloromethyl)cyclobutyl)propan-2-ol.
Scientific Research Applications
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.
2-(Hydroxymethyl)cyclobutanol: Similar structure but lacks the propan-2-ol group.
2-(3-(Hydroxymethyl)cyclopentyl)propan-2-ol: A cyclopentane analog with similar functional groups.
Uniqueness
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
2-(3-(Hydroxymethyl)cyclobutyl)propan-2-ol, a compound with a unique cyclobutyl structure, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclobutyl moiety that contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | P. aeruginosa | 64 µg/mL |
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Preliminary studies suggest that this compound can scavenge free radicals effectively.
Table 2: Antioxidant Activity Assays
Assay Type | IC50 (µM) |
---|---|
DPPH | 25 |
ABTS | 15 |
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of cyclobutyl derivatives, including this compound. The results indicated a promising activity against multi-drug resistant strains of bacteria, highlighting the compound's potential as a lead for antibiotic development.
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant properties of this compound were assessed using various in vitro models. The findings demonstrated that it significantly reduced oxidative stress markers in cellular assays, suggesting its potential role in preventing oxidative damage in biological systems.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets. For instance:
- Antimicrobial Action : The compound may disrupt bacterial cell walls or interfere with protein synthesis.
- Antioxidant Action : It likely scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-8(2,10)7-3-6(4-7)5-9/h6-7,9-10H,3-5H2,1-2H3 |
InChI Key |
OARVSUOFMYVKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(C1)CO)O |
Origin of Product |
United States |
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